4-Boc-7-methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a chemical compound notable for its unique oxazepine structure. This compound features a tert-butoxycarbonyl (Boc) protecting group at the nitrogen position and a methoxy group at the 7-position of the tetrahydrobenzo[f][1,4]oxazepine framework. Its molecular formula is with an approximate molecular weight of 247.29 g/mol. This compound has garnered attention in medicinal chemistry due to its structural properties that may influence biological activity.
The information regarding this compound can be sourced from various chemical databases and publications, including PubChem and specialized chemical suppliers.
4-Boc-7-methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine belongs to the class of heterocyclic compounds, specifically within the category of oxazepines. These compounds are characterized by a seven-membered ring containing one nitrogen atom and are often studied for their biological activities and potential therapeutic applications .
The synthesis of 4-Boc-7-methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine typically involves several steps:
Technical details about specific reagents and conditions used in these steps are critical for optimizing yield and purity during synthesis.
Key structural data includes:
The chemical reactions involving 4-Boc-7-methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can include:
These reactions are crucial for modifying the compound for further studies or applications.
The mechanism of action for 4-Boc-7-methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is primarily linked to its interaction with biological targets such as proteins involved in cell division and signaling pathways. Research indicates that derivatives of this compound may act as inhibitors of histone deacetylases (HDACs), thus influencing gene expression and cellular processes .
Data from studies suggest that these interactions could lead to potential therapeutic effects in cancer treatment by modulating gene expression profiles associated with tumor growth and progression .
While specific physical properties such as boiling point or melting point are not universally documented for this compound, it is generally expected to exhibit stability under standard laboratory conditions due to its protective Boc group.
Key chemical properties include:
Relevant data regarding reactivity and stability can be obtained through experimental characterization methods such as NMR spectroscopy or mass spectrometry.
4-Boc-7-methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine has several potential scientific uses:
The unique combination of structural features in this compound positions it well within ongoing research efforts aimed at developing novel therapeutics .
The tetrahydrobenzo[f][1,4]oxazepine scaffold is primarily constructed via intramolecular cyclization, leveraging oxygen and nitrogen nucleophiles in proximity to activated electrophilic centers. A pivotal strategy involves the Mitsunobu reaction between ortho-substituted phenols (e.g., salicylaldehyde derivatives) and Boc-protected β-amino alcohols, forming ether linkages that precede cyclization. This method efficiently yields dihydrobenzoxazepine intermediates, as demonstrated by the coupling of 7-methoxysalicylaldehyde with Boc-protected amino alcohols using 1,1′-(azodicarbonyl)dipiperidine (ADDP) and triphenylphosphine, achieving 42–78% yields of ether adducts [6]. Subsequent acid-mediated removal of the Boc group liberates a secondary amine, which undergoes spontaneous intramolecular nucleophilic addition to the aldehyde, generating the cyclic imine core in high purity without chromatography [6]. Alternative routes include Lewis acid-catalyzed cyclizations: InCl₃ (20 mol%) promotes the intramolecular addition of N-alkyl alcohols to imino carbons in benzimidazole-tethered precursors at reflux temperatures, furnishing benzimidazole-oxazepine hybrids in 60–67% yields [2].
Table 1: Cyclization Strategies for Benzoxazepine Core Synthesis
Precursor Type | Conditions | Product | Yield (%) | Key Features | |
---|---|---|---|---|---|
Ether-linked amino alcohol | TFA/CH₂Cl₂, rt | 7-Methoxy-3,4-dihydrobenzo[f][1,4]oxazepine | >90* | Acid-mediated cyclization; no purification needed | |
Benzimidazole-imine | InCl₃ (20 mol%), CH₃CN, reflux | Benzimidazole-oxazepine hybrid | 60–67 | Requires Lewis acid; moderate yields | |
α-Bromohydroxamate | Chiral thiourea catalyst, –20°C | Enantioenriched 1,4-benzoxazepine | Up to 95 | Enantioselective; metal-free | [1] |
Yields estimated from reaction sequence efficiency [6].
Catalysis critically governs the efficiency and stereoselectivity of ring-closing steps. Chiral Brønsted acid catalysts enable enantioselective cyclizations, as evidenced by the use of binol-derived thioureas in the conjugate addition/cyclization of α-bromohydroxamates to para-quinone methides. This metal-free approach achieves up to 97:3 enantiomeric ratio (er) by activating the imine via hydrogen bonding while shielding one prochiral face [1]. For non-chiral systems, InCl₃ serves as a robust Lewis acid catalyst, polarizing imine bonds in benzimidazole-derived substrates to facilitate nucleophilic attack by pendant alcohols [2]. Gold catalysis (e.g., AuCl·PEt₃) enables regioselective 7-endo-dig cyclizations of alkynyl pyrazoles, forming pyrazolo[1,4]oxazepines through activation of alkyne motifs [3]. Computational studies confirm that gold(I) stabilizes carbocationic intermediates, lowering the energy barrier for oxazepine ring closure to ΔG* ≈ 25 kcal/mol [3].
The tert-butoxycarbonyl (Boc) group is indispensable for synthesizing enantiopure 4-substituted tetrahydrobenzoxazepines. It accomplishes three key objectives:
Access to stereochemically pure 4-substituted derivatives relies on chiral-pool strategies or catalytic desymmetrization. The former exploits enantiopure amino acids: reduction of Boc-protected L-alanine or L-phenylalanine gives β-amino alcohols that are coupled to salicylaldehydes, ultimately affording trans-configured tetrahydrobenzoxazepines with >20:1 diastereoselectivity via Ugi–Joullié reactions [6]. Metal-free catalytic asymmetric synthesis achieves desymmetrization using para-quinone methides and α-bromohydroxamates. Thiourea catalysts enforce facial discrimination during the nucleophilic addition/cyclization cascade, yielding enantioenriched 1,4-benzoxazepines with 97:3 er [1]. Stereodivergency is possible by combining (R)- or (S)-amino alcohols with chiral catalysts, enabling access to all four stereoisomers of the tetrahydrobenzoxazepine scaffold [6].
Mechanochemistry offers an eco-compatible route to benzoxazepine hybrids by eliminating solvents and reducing energy inputs. Ball-milling facilitates C–N coupling and cyclization sequences through solid-state molecular collisions. In one approach, ortho-phenylenediamine derivatives, aldehydes, and amino alcohols undergo cascade reactions under milling to directly afford benzimidazole-oxazepines in >75% yields [2] [7]. This method circumvents solubility issues and reduces reaction times from hours to minutes. For 4th-generation benzoxazines (precursors to oxazepines), mechanochemical synthesis using vanillin and furfurylamine achieves quantitative conversions, with latent catalysis by phenolic –OH groups enabling subsequent ring expansion to oxazepines at lower temperatures [7].
Table 2: Solvent-Free Synthesis of Oxazepine-Related Scaffolds
Reaction Type | Conditions | Product | Yield (%) | Advantages | |
---|---|---|---|---|---|
Benzimidazole cyclization | Ball-milling, 25 Hz, 60 min | Benzimidazole-oxazepine hybrid | 75–85 | No solvent; rapid kinetics | [2] |
Benzoxazine synthesis | Ball-milling, vanillin/furfurylamine | 4th-gen benzoxazine | >95 | Biobased synthons; latent catalysis | [7] |
Ugi–Joullié reaction | Solvent-free grinding, 24 h | Tetrahydrobenzoxazepine | 55–78 | No solvent; high diastereoselectivity | [6] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7